Butyl 4,4-dibutoxybutanoate
CAS No.: 101443-57-6
Cat. No.: VC20740300
Molecular Formula: C16H32O4
Molecular Weight: 288.42 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101443-57-6 |
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Molecular Formula | C16H32O4 |
Molecular Weight | 288.42 g/mol |
IUPAC Name | butyl 4,4-dibutoxybutanoate |
Standard InChI | InChI=1S/C16H32O4/c1-4-7-12-18-15(17)10-11-16(19-13-8-5-2)20-14-9-6-3/h16H,4-14H2,1-3H3 |
Standard InChI Key | BFRUFTRQPXERPA-UHFFFAOYSA-N |
SMILES | CCCCOC(CCC(=O)OCCCC)OCCCC |
Canonical SMILES | CCCCOC(CCC(=O)OCCCC)OCCCC |
Chemical Structure and Identification
Butyl 4,4-dibutoxybutanoate is an organic compound classified as an ester with multiple butoxy substituents. The molecular structure consists of a butanoate backbone with two butoxy groups at the 4-position and a butyl ester group. The chemical formula is C16H32O4, comprising:
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A butanoic acid core structure (4 carbon chain)
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Two butoxy groups (-OC4H9) at the 4-position (geminal substitution)
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A butyl ester group (-COOC4H9)
Similar compounds in the butanoate family have been identified with varying substituent patterns. For comparison, butyl butyrate (without the dibutoxy substituents) has been extensively studied as a fragrance ingredient with established safety profiles . Other related compounds include tert-butyl 4-[(4-iodophenyl)amino]butanoate, which shares the butanoate backbone but with different substituents .
Structural Comparison
The table below compares Butyl 4,4-dibutoxybutanoate with structurally related compounds:
Physical and Chemical Properties
Predicted Physicochemical Properties
Based on structural analysis and comparison with similar esters, the following properties can be reasonably predicted for Butyl 4,4-dibutoxybutanoate:
The presence of the two butoxy groups likely increases the molecular weight and decreases water solubility compared to simpler butanoate esters. The compound would be expected to have good solubility in common organic solvents like ethanol, acetone, and various hydrocarbons.
Synthesis Methods and Preparation
Esterification of 4,4-Dibutoxybutanoic Acid
A direct approach would involve the esterification of 4,4-dibutoxybutanoic acid with n-butanol:
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Reaction of 4,4-dibutoxybutanoic acid with n-butanol
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Use of an acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
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Removal of water to drive the equilibrium (e.g., Dean-Stark apparatus)
This approach mirrors the synthesis of related esters as described in the literature for similar compounds .
Transesterification Route
Another potential method would involve transesterification from another ester of 4,4-dibutoxybutanoic acid:
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Reaction of methyl or ethyl 4,4-dibutoxybutanoate with n-butanol
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Use of a base catalyst (e.g., sodium methoxide) or enzyme catalyst
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Removal of the lower alcohol to drive the reaction
Analytical Characterization Methods
Identification Techniques
For proper identification and characterization of Butyl 4,4-dibutoxybutanoate, the following analytical methods would be appropriate:
Spectroscopic Analysis
Technique | Expected Key Features | Purpose |
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NMR Spectroscopy | Characteristic peaks for ester group, butoxy substituents, and methylene protons | Structure confirmation |
IR Spectroscopy | Strong C=O absorption (1735-1750 cm⁻¹), C-O stretching (1000-1300 cm⁻¹) | Functional group identification |
Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern | Molecular weight confirmation and structural analysis |
Chromatographic Methods
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Gas Chromatography (GC): For purity determination and identification
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis and separation from structurally similar compounds
Similar analytical approaches have been used for the characterization of butyl esters and related compounds in the literature .
Research Status and Future Directions
Current Knowledge Gaps
Several areas require further investigation to fully understand the properties and potential of Butyl 4,4-dibutoxybutanoate:
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Comprehensive physical property measurements
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Stability studies under various conditions, particularly hydrolytic stability
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Structure-activity relationships compared to other multi-substituted butanoate esters
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Eco-toxicological profile and biodegradation pathways
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